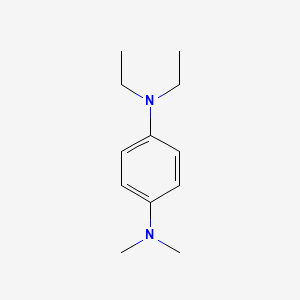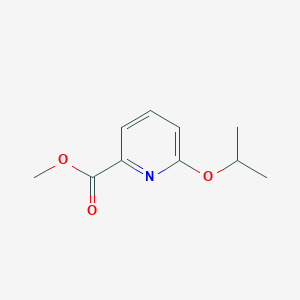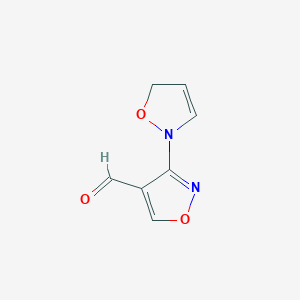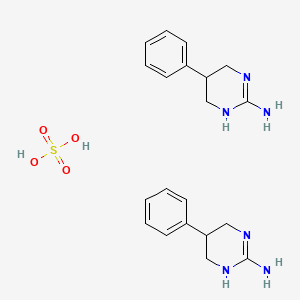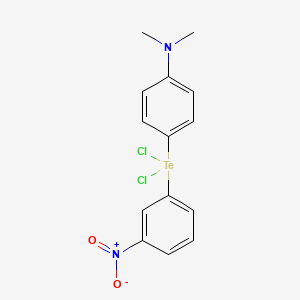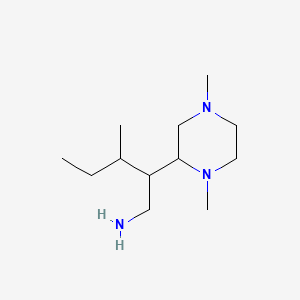
2-(1-sec-Butyl-2-(dimethylamino)ethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-sec-Butyl-2-(dimethylamino)ethyl)piperazine is a chemical compound with the molecular formula C12H27N3 and a molecular weight of 213.36 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a sec-butyl group and a dimethylaminoethyl group. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)piperazine typically involves the reaction of piperazine with sec-butyl bromide and dimethylaminoethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-sec-Butyl-2-(dimethylamino)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into secondary amines.
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various alkylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-sec-Butyl-2-(dimethylamino)ethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and antidepressant activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This modulation can result in various pharmacological effects, including mood stabilization and seizure control .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Dimethylaminoethyl)piperazine: Similar structure but lacks the sec-butyl group.
N,N-Dimethyl-1-piperazineethanamine: Similar structure but with different substituents on the piperazine ring.
Uniqueness
2-(1-sec-Butyl-2-(dimethylamino)ethyl)piperazine is unique due to the presence of both sec-butyl and dimethylaminoethyl groups, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to specific receptors and its potential therapeutic applications .
Eigenschaften
CAS-Nummer |
69382-07-6 |
|---|---|
Molekularformel |
C12H27N3 |
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
2-(1,4-dimethylpiperazin-2-yl)-3-methylpentan-1-amine |
InChI |
InChI=1S/C12H27N3/c1-5-10(2)11(8-13)12-9-14(3)6-7-15(12)4/h10-12H,5-9,13H2,1-4H3 |
InChI-Schlüssel |
VGENMQHCQGVVME-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CN)C1CN(CCN1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


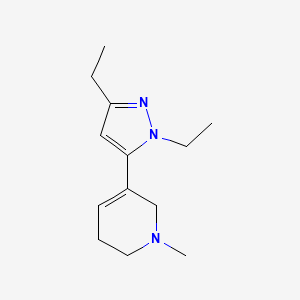
![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)
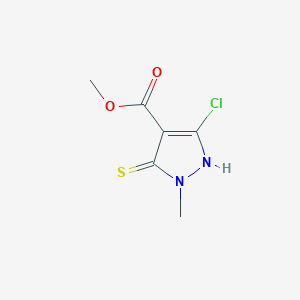
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)

